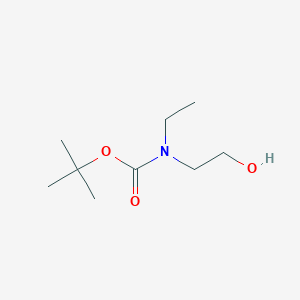

tert-Butyl ethyl(2-hydroxyethyl)carbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSQZIGTEBZROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565517 | |

| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152192-95-5 | |

| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of tert-Butyl ethyl(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of tert-Butyl ethyl(2-hydroxyethyl)carbamate, a versatile difunctional reagent. This document details its physicochemical characteristics, spectral data, synthesis, and applications, with a focus on providing practical information for laboratory use.

Chemical and Physical Properties

This compound, also known as N-Boc-ethanolamine, is a carbamate derivative that serves as a valuable building block in organic synthesis. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on an ethanolamine backbone, rendering one functional group inert while leaving the hydroxyl group available for further reaction. This dual functionality makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and biomaterials.

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₃ | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Light yellow, clear, viscous liquid | [2] |

| Boiling Point | 92 °C at 0.22 mmHg | [2] |

| Density | 1.042 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.449 | [2] |

| Solubility | Soluble in water, 1% acetic acid, ethyl acetate, and methanol. Sparingly soluble in chloroform. | [2] |

| pKa | 12.01 ± 0.46 (Predicted) | [2] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following sections provide an overview of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.

-

C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the alkyl groups.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in the carbamate.

-

O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethanolamine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Ethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Potassium hydrogensulfate (KHSO₄) solution (5%)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated brine solution

Procedure:

-

Suspend ethanolamine and sodium hydroxide in a mixed solvent of 1,4-dioxane and water (10:1).

-

Cool the suspension to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate to the suspension in several portions while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by adding a 5% aqueous solution of potassium hydrogensulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Characterization Protocols

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.[3]

¹H NMR Acquisition (General Parameters):

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition (General Parameters):

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-220 ppm

-

Reference: Deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

Sample Preparation and Acquisition:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.[5]

-

Record a background spectrum of the clean, empty crystal.[5]

-

Place a small drop of the liquid this compound directly onto the center of the ATR crystal.[5]

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.[6]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules due to its orthogonal protecting group strategy. The Boc group can be selectively removed under acidic conditions, while the hydroxyl group can undergo various transformations such as oxidation, esterification, or etherification.

A primary application is in the synthesis of phosphatidylethanolamines and ornithine.[2] In these syntheses, the Boc-protected amine allows for selective reaction at the hydroxyl group, followed by deprotection of the amine for subsequent transformations.

Visualizations

The following diagrams illustrate the synthesis and a general characterization workflow for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2 [matrix-fine-chemicals.com]

- 2. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl (2-hydroxyethyl)carbamate (CAS: 26690-80-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-hydroxyethyl)carbamate, also widely known as N-Boc-ethanolamine, is a bifunctional organic compound extensively utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure incorporates a hydroxyl group and a carbamate-protected amine, making it a valuable building block for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for the selective deprotection of the amine functionality.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information.

Chemical and Physical Properties

tert-Butyl (2-hydroxyethyl)carbamate is typically a clear, light yellow, viscous liquid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 26690-80-2 | [2][3] |

| Molecular Formula | C₇H₁₅NO₃ | [2][3] |

| Molecular Weight | 161.20 g/mol | [2][3][4] |

| Appearance | Clear, light yellow viscous liquid | [2][3] |

| Density | 1.042 g/mL at 25 °C | [2][5] |

| Boiling Point | 267.2 °C at 760 mmHg | [3] |

| Flash Point | 115.4 °C (>230 °F) | [2][3] |

| Refractive Index (n20/D) | 1.449 | [2][5] |

| Solubility | Soluble in water, 1% acetic acid, ethyl acetate, and methanol. | [2][5] |

| IUPAC Name | tert-butyl N-(2-hydroxyethyl)carbamate | [3][4] |

| Synonyms | N-Boc-ethanolamine, 2-(tert-butoxycarbonylamino)ethanol, Boc-2-aminoethanol | [1][3][6] |

| SMILES | CC(C)(C)OC(=O)NCCO | [3][4] |

| InChIKey | GPTXCAZYUMDUMN-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data

Key spectroscopic data for the characterization of tert-Butyl (2-hydroxyethyl)carbamate are provided below.

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| 5.23 | (bs, 1H) |

| 3.66 | (t, 2H) |

| 3.26 | (t, 2H) |

| 2.75 | (s, 1H) |

| 1.43 | (s, 9H) |

| Reference | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | |

| 156.84 | |

| 79.62 | |

| 62.09 | |

| 43.00 | |

| 28.35 | |

| Reference | [7] |

Additional spectral information, including IR and Mass Spectrometry, can be found in various chemical databases.[4][8]

Synthesis and Experimental Protocols

The synthesis of tert-Butyl (2-hydroxyethyl)carbamate is commonly achieved through the reaction of ethanolamine with di-tert-butyl dicarbonate (Boc₂O). This procedure provides a high yield of the desired product.

Experimental Protocol: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate

This protocol is adapted from established literature procedures.[9]

Materials:

-

Ethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Potassium hydrogensulfate (KHSO₄) solution (5%)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend ethanolamine (1.0 eq) and sodium hydroxide (4.9 eq) in a mixed solvent of dioxane and water (10:1).

-

Cool the suspension to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the suspension in several portions at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by adding a 5% aqueous solution of potassium hydrogensulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

The crude product, (2-hydroxyethyl)carbamic acid tert-butyl ester, is often obtained in high yield and can be used in subsequent steps without further purification.[9]

Caption: Synthetic workflow for tert-Butyl (2-hydroxyethyl)carbamate.

Applications in Research and Drug Development

tert-Butyl (2-hydroxyethyl)carbamate is a versatile reagent with significant applications in the synthesis of pharmaceuticals and other biologically active molecules.

-

Building Block in Organic Synthesis: As a bifunctional molecule, it serves as a crucial building block. The hydroxyl group can be further functionalized, for instance, through esterification or etherification, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent reactions like amidation or reductive amination.[1]

-

Synthesis of Phospholipids: It is employed in the synthesis of phosphatidyl ethanolamines, which are essential components of biological membranes.[5]

-

Peptide Synthesis: The Boc protecting group is fundamental in peptide synthesis to prevent unwanted side reactions at the N-terminus of amino acids while forming peptide bonds.[1] Although this molecule is not an amino acid itself, its structure is incorporated into more complex peptide-like structures.

-

Cross-linking Reagents: It is used as a reagent in cross-linking reactions, which are important in proteomics and material science.[2]

-

Suzuki Reactions: It has found utility in Suzuki reactions, a powerful method for forming carbon-carbon bonds.[2][5]

The general utility of Boc-protected amino alcohols in drug discovery is significant. For instance, a related compound, tert-Butyl (2-hydroxyethyl)(methyl)carbamate, is a key intermediate in the synthesis of various therapeutic agents.[10] The ability to selectively deprotect either the amine or functionalize the alcohol provides a strategic advantage in multi-step syntheses.

Caption: Key application areas of tert-Butyl (2-hydroxyethyl)carbamate.

Safety and Handling

tert-Butyl (2-hydroxyethyl)carbamate is classified as hazardous and requires careful handling in a laboratory setting.

Hazard Identification

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

| Reference(s) | [11] |

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure adequate ventilation.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][11]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[6][11]

-

Incompatible Materials: Strong oxidizing agents.[6]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[6][11]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[6][11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][11][12]

References

- 1. CAS 26690-80-2: N-(tert-Butoxycarbonyl)ethanolamine [cymitquimica.com]

- 2. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE CAS#: 26690-80-2 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE(26690-80-2) IR Spectrum [m.chemicalbook.com]

- 9. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. lgcstandards.com [lgcstandards.com]

Technical Guide: tert-Butyl ethyl(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl ethyl(2-hydroxyethyl)carbamate, a carbamate derivative of interest in organic synthesis and medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and characterization, and presents a generalized workflow for its laboratory-scale preparation and analysis.

Core Compound Data

The key quantitative and qualitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 152192-95-5 |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Appearance | Solid, semi-solid, or liquid |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via N-Alkylation

This protocol describes the N-ethylation of tert-butyl (2-hydroxyethyl)carbamate.

Materials:

-

tert-Butyl (2-hydroxyethyl)carbamate

-

Ethyl iodide (CH₃CH₂I)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrabutylammonium iodide (TBAI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add tert-butyl (2-hydroxyethyl)carbamate (1 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

To the stirred solution, add cesium carbonate (1.5 equivalents) and a catalytic amount of tetrabutylammonium iodide (0.1 equivalents).

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

-

Injection Volume: 10 µL.

-

Procedure: Dissolve a small sample of the purified product in the mobile phase and inject it into the HPLC system. The retention time and peak purity can be used to assess the purity of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Instruments: 400 MHz or 500 MHz NMR spectrometer.

-

Expected ¹H NMR signals (predicted): Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the ethyl group (quartet for -CH₂- and triplet for -CH₃), and the 2-hydroxyethyl group (two triplets for the -CH₂-CH₂- moiety and a signal for the -OH proton).

-

Expected ¹³C NMR signals (predicted): Signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl and 2-hydroxyethyl groups.

3. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: [M+H]⁺ (m/z = 190.14) and [M+Na]⁺ (m/z = 212.12).

-

Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

An In-depth Technical Guide on the Structure Elucidation of tert-Butyl ethyl(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl ethyl(2-hydroxyethyl)carbamate, a valuable intermediate in organic synthesis and pharmaceutical development. This document details the synthetic protocol, and the analytical techniques used to confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the secondary amine of N-ethylethanolamine with a tert-butoxycarbonyl (Boc) group. This reaction utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc-protecting agent.

Experimental Protocol:

To a solution of N-ethylethanolamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (1.1 equivalents) at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature over several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild aqueous acid (e.g., 5% citric acid solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Structure Elucidation

The molecular structure of the synthesized compound is confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are analyzed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet | 2H | -CH₂-OH |

| ~3.35 | Triplet | 2H | -N-CH₂-CH₂-OH |

| ~3.25 | Quartet | 2H | -N-CH₂-CH₃ |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ |

| ~1.10 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.5 | -C (CH₃)₃ |

| ~61.0 | -C H₂-OH |

| ~49.0 | -N-C H₂-CH₂-OH |

| ~41.0 | -N-C H₂-CH₃ |

| ~28.5 | -C(C H₃)₃ |

| ~13.5 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 2975-2850 | C-H stretch | Aliphatic |

| 1685 | C=O stretch | Carbamate |

| 1470-1450 | C-H bend | Aliphatic |

| 1365 | C-H rock | tert-butyl |

| 1160 | C-O stretch | Carbamate/Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| m/z | Fragment Ion | Interpretation |

| 190.14 | [M+H]⁺ | Molecular Ion (protonated) |

| 134.09 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |

| 90.08 | [M - C₄H₈ - CO₂ + H]⁺ | Loss of isobutylene and carbon dioxide |

| 74.06 | [CH₂=N⁺(CH₂CH₃)H] | α-cleavage |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation |

Visualizing the Workflow and Structure

Synthesis and Purification Workflow

Caption: Synthetic and purification workflow for this compound.

Structure Elucidation Logic

Caption: Logical workflow for the structure elucidation of the target compound.

Synthesis of tert-Butyl Ethyl(2-hydroxyethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl ethyl(2-hydroxyethyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology follows a two-step reaction pathway commencing with the selective N-ethylation of ethanolamine to yield N-ethylethanolamine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. This guide provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, from ethanolamine is most effectively achieved through a two-step process. The primary challenge in this synthesis is the selective mono-N-alkylation of ethanolamine, as the formation of the disubstituted product is a common side reaction. To circumvent this, a phase-transfer catalysis (PTC) system is employed for the N-ethylation step, which has been shown to favor mono-alkylation. The subsequent N-Boc protection of the secondary amine, N-ethylethanolamine, is a standard and high-yielding transformation.

The overall reaction scheme is as follows:

Step 1: N-Ethylation of Ethanolamine

HOCH₂CH₂NH₂ + CH₃CH₂Br → HOCH₂CH₂NHCH₂CH₃

Step 2: N-Boc Protection of N-Ethylethanolamine

HOCH₂CH₂NHCH₂CH₃ + (Boc)₂O → HOCH₂CH₂N(Boc)CH₂CH₃

Experimental Protocols

Step 1: Synthesis of N-Ethylethanolamine

This procedure is adapted from methodologies for the selective N-alkylation of ethanolamine under phase-transfer catalysis conditions.[1][2]

Materials and Reagents:

-

Ethanolamine

-

Ethyl bromide

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of ethanolamine (5 molar equivalents) and a 40% aqueous solution of potassium hydroxide (1 molar equivalent) is prepared.

-

Tetrabutylammonium bromide (TBAB, 10 mol%) is added to the mixture as the phase-transfer catalyst.

-

The mixture is stirred vigorously, and ethyl bromide (1 molar equivalent) is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to 60-65°C and stirred for 3-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude N-ethylethanolamine is purified by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the N-Boc protection of secondary amines.[3][4][5]

Materials and Reagents:

-

N-Ethylethanolamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-ethylethanolamine (1 molar equivalent) in a 10:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2 molar equivalents).

-

The mixture is cooled to 0°C in an ice bath.

-

Di-tert-butyl dicarbonate (1.1 molar equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless to light yellow oil.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Ethylation | Ethanolamine, Ethyl bromide, KOH, TBAB | Water | 60-65 | 3-4 | 65-75 |

| 2 | N-Boc Protection | N-Ethylethanolamine, (Boc)₂O, NaOH | 1,4-Dioxane/Water | 0 to RT | 14 | 90-98 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-Ethylethanolamine | C₄H₁₁NO | 89.14 | Colorless liquid | 169-171 | 2.85 (t, 2H), 2.68 (q, 2H), 2.55 (t, 2H), 1.05 (t, 3H) | 59.8, 51.5, 49.2, 14.8 |

| This compound | C₉H₁₉NO₃ | 189.25 | Colorless to light yellow oil | - | 3.75 (t, 2H), 3.30 (t, 2H), 3.25 (q, 2H), 1.48 (s, 9H), 1.12 (t, 3H) | 156.5, 80.0, 61.0, 50.5, 44.0, 28.5, 13.5 |

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrument calibration.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Boc-anhydride [en.highfine.com]

Spectroscopic Analysis of tert-Butyl Ethyl(2-hydroxyethyl)carbamate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of tert-butyl ethyl(2-hydroxyethyl)carbamate. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located.

Therefore, this document presents the available spectroscopic data for the closely related and structurally similar compound, tert-butyl (2-hydroxyethyl)carbamate , which lacks the N-ethyl group. This information is provided as a valuable reference point for researchers working with related molecular structures. The guide also outlines the standard experimental protocols for acquiring NMR, IR, and MS data, and includes a generalized workflow for spectroscopic analysis.

Spectroscopic Data for tert-Butyl (2-hydroxyethyl)carbamate

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for tert-butyl (2-hydroxyethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.23 | broad singlet | 1H | -NH |

| 3.66 | triplet | 2H | -CH₂-OH |

| 3.26 | triplet | 2H | -NH-CH₂- |

| 2.75 | singlet | 1H | -OH |

| 1.43 | singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 156.84 | C=O (carbamate) |

| 79.62 | -C(CH₃)₃ |

| 62.09 | -CH₂-OH |

| 43.00 | -NH-CH₂- |

| 28.35 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3400 | O-H stretch (alcohol) |

| ~3350 | N-H stretch (carbamate) |

| ~2970 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1170 | C-O stretch (carbamate/alcohol) |

Note: The exact positions of IR peaks can vary based on the sample preparation and the physical state of the sample.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for analysis.

-

Data Acquisition:

-

¹H NMR: The instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay, and an appropriate spectral width.

-

¹³C NMR: The instrument is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and often proton decoupling techniques (to simplify the spectrum and enhance signal) are employed.

-

-

Data Processing: The raw FID data is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phasing, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): A drop of the liquid sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Common ionization techniques for a molecule of this type include:

-

Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer. This is a soft ionization technique that often yields the protonated molecule [M+H]⁺ or other adducts.

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation and ionization. This technique provides information about the molecular structure through the fragmentation pattern.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The spectrum is analyzed to determine the molecular weight of the compound and to infer its structure from any observed fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Solubility Profile of tert-Butyl ethyl(2-hydroxyethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to tert-Butyl ethyl(2-hydroxyethyl)carbamate

This compound, also known as N-Boc-ethanolamine, is a viscous, light yellow liquid at room temperature.[2][3] Its chemical structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of ethanolamine. This protecting group strategy is fundamental in organic synthesis, allowing for the selective reaction of the hydroxyl group while the amine functionality is masked. The solubility of this compound is a crucial factor for its handling, reaction setup, and purification processes.

Solubility Data

Currently, there is a lack of specific, quantitative solubility data for this compound in the scientific literature. However, several sources provide qualitative solubility information, which is summarized in the table below.

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [1][2][3] |

| 1% Acetic Acid | Soluble | [1][2][3] |

| Ethyl Acetate | Soluble | [1][2][3] |

| Methanol | Soluble / Slightly Soluble | [1][2][3] |

| Chloroform | Sparingly Soluble | [1][3] |

Note: There is a discrepancy in the reported solubility in methanol, with some sources stating it is "soluble" and others "slightly soluble". This highlights the need for precise experimental determination.

Experimental Protocols for Quantitative Solubility Determination

To address the absence of quantitative data, this section provides detailed, standardized experimental protocols for determining the solubility of this compound in organic solvents. The "shake-flask" method is a foundational technique for achieving equilibrium, after which the concentration of the dissolved solute can be determined by various analytical methods.

General Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method, which is a precursor to the analytical methods detailed below.

Figure 1. General experimental workflow for solubility determination.

Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Sample Preparation: Prepare a saturated solution of this compound in the desired organic solvent at a constant temperature as described in the general workflow (Figure 1).

-

Aliquot Collection: Using a calibrated pipette, transfer a precise volume (e.g., 5.00 mL) of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Solvent Evaporation: Place the container in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied if the compound is thermally stable.

-

Drying: Once the solvent has evaporated, place the container in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Weighing: Accurately weigh the container with the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of container with solute) - (Weight of empty container)] / (Volume of aliquot in mL) * 100

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is highly sensitive and specific, making it suitable for determining the solubility of compounds in various solvents.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Preparation: Prepare a saturated solution and filter it as described in the general workflow (Figure 1).

-

Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility, accounting for the dilution factor.

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) * (Dilution factor)

Synthesis Workflow of tert-Butyl N-(2-hydroxyethyl)carbamate

Understanding the synthesis of this compound is crucial for researchers who may need to produce it in-house. The following diagram outlines a common synthetic route.

Figure 2. Synthesis workflow for tert-Butyl N-(2-hydroxyethyl)carbamate.

Conclusion

This compound is a valuable synthetic building block whose solubility is a key parameter for its effective use. While quantitative solubility data is sparse, the qualitative information gathered provides a useful starting point for solvent selection. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to determine precise solubility values in their solvents of interest, thereby facilitating more efficient and reproducible synthetic procedures.

References

Stability and Storage of tert-Butyl ethyl(2-hydroxyethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl ethyl(2-hydroxyethyl)carbamate. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles of carbamate and tert-butoxycarbonyl (Boc) protecting group chemistry to infer its stability profile and potential degradation pathways. The information herein is intended to guide researchers in the proper handling, storage, and assessment of this compound's stability.

Summary of Storage and Stability

Proper storage is paramount to ensure the integrity and purity of this compound. The following table summarizes the recommended storage conditions and outlines factors that may influence its stability.

| Parameter | Recommendation/Information | Citation |

| Storage Temperature | Store in a dry, cool, and well-ventilated place. Room temperature is generally acceptable. For long-term storage, refrigeration may be considered to minimize potential degradation. | [1][2] |

| Container | Keep the container tightly closed to prevent moisture ingress and potential hydrolysis. | [1][3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is intended for highly sensitive applications to prevent potential oxidation, although specific data on oxidative susceptibility is not readily available. | |

| Light Exposure | Keep in a dark place to avoid potential photodegradation. | [2] |

| Incompatible Materials | Avoid contact with strong acids, strong oxidizing agents, and bases. | [1] |

| Physical Form | Viscous liquid. | [4] |

Potential Degradation Pathways

The primary routes of degradation for this compound are anticipated to be through hydrolysis of the carbamate group, particularly under acidic or basic conditions, and thermal decomposition.

Acid-Catalyzed Hydrolysis

The tert-butoxycarbonyl (Boc) protecting group is well-known for its lability under acidic conditions.[1][5] The degradation proceeds via cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation, which then typically eliminates a proton to form isobutene. The resulting carbamic acid is unstable and decomposes to the corresponding amine (ethanolamine in this case) and carbon dioxide.[6]

Caption: General mechanism for the acid-catalyzed degradation of a Boc-protected amine.

Base-Catalyzed Hydrolysis

While the Boc group is generally considered stable under basic conditions, prolonged exposure to strong bases can lead to hydrolysis of the carbamate ester linkage.[1][7] This would proceed through nucleophilic attack at the carbonyl carbon, resulting in the formation of the corresponding alcohol (tert-butanol), the amine, and carbonate.

Thermal Decomposition

Carbamates can undergo thermal decomposition at elevated temperatures.[2][8] For tert-butyl carbamates, this can proceed via two primary pathways: cleavage to form an isocyanate and tert-butanol, or elimination to yield the amine, carbon dioxide, and isobutene. Studies on the thermal deprotection of N-Boc protected amines have shown that this can occur in the absence of an acid catalyst at temperatures ranging from 120 °C to 240 °C.[9]

Experimental Protocols for Stability Assessment

To obtain quantitative data on the stability of this compound, a formal stability study is recommended. The following provides a general framework for such an investigation.

Materials and Equipment

-

This compound (high purity)

-

HPLC or GC system with a suitable detector (e.g., UV, MS)

-

Analytical column appropriate for the separation of the parent compound and potential degradants

-

Forced degradation chambers (e.g., oven, humidity chamber, photostability chamber)

-

pH meter

-

Volumetric flasks and pipettes

-

Solvents (HPLC or GC grade)

-

Buffers of various pH values

-

Acids (e.g., HCl, H₂SO₄)

-

Bases (e.g., NaOH)

-

Oxidizing agent (e.g., H₂O₂)

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A generalized workflow for conducting a forced degradation study.

Methodological Details

-

Analytical Method Development: Develop and validate a stability-indicating analytical method (e.g., HPLC-UV) capable of separating the parent compound from all potential degradation products.

-

Forced Degradation Studies:

-

Acidic and Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled oven.

-

Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated analytical method.

-

Data Analysis: Determine the percentage of degradation and identify the major degradation products, potentially using mass spectrometry (MS) for structural elucidation.

Handling Precautions

Based on available safety data sheets, the following handling precautions are recommended:

| Precaution | Details | Citation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. | [1][7] |

| Ventilation | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. | [1] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [1][7] |

| Spill Response | In case of a spill, avoid dust formation, remove all sources of ignition, and use personal protective equipment. Collect the spilled material and place it in a suitable container for disposal. | [1] |

Disclaimer: The information provided in this guide is based on general chemical principles and data available for related compounds. It is essential for researchers to perform their own stability studies to determine the specific stability profile of this compound under their intended use and storage conditions. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety and handling information.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-Boc-乙醇胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Workhorse of Amine Protection: A Technical Guide to the Boc Group in Carbamates

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups is a cornerstone of successful organic synthesis. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out as a versatile and widely utilized moiety. Its predictable stability, ease of introduction, and facile, selective removal under acidic conditions have cemented its role in complex multi-step syntheses, particularly in peptide chemistry and the development of active pharmaceutical ingredients. [1][2]

This in-depth technical guide explores the core features of the Boc protecting group in carbamates, providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes to empower researchers in their synthetic endeavors.

Core Concepts: Stability and Orthogonality

The utility of the Boc protecting group is fundamentally rooted in its distinct stability profile. A tert-butyl carbamate is formed when the Boc group protects an amine, significantly diminishing the amine's nucleophilicity and basicity.[2] This renders the protected amine inert to a wide array of reagents and reaction conditions.

A key advantage of the Boc group is its orthogonality to other common amine protecting groups.[1] It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions that remove the carbobenzyloxy (Cbz) group.[1][2] This orthogonality is crucial for synthetic strategies requiring the selective deprotection of multiple functional groups within a single molecule.[1]

The Boc group's stability is, however, intentionally compromised under acidic conditions. This lability to acid is the primary mechanism for its removal and is a predictable and reliable feature for synthetic planning.[1][3]

Quantitative Data: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data for the protection of amines using di-tert-butyl dicarbonate ((Boc)₂O) and the deprotection of Boc-protected amines under various acidic conditions.

Table 1: Boc Protection of Amines with (Boc)₂O

| Amine Substrate | Base/Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Various primary and secondary amines | Triethylamine (TEA) | Tetrahydrofuran (THF) | 1 - 12 hours | Room Temp | Good to excellent | [4] |

| Various amines | None (catalyst-free) | Water-acetone mixture | 5 - 10 minutes | Room Temp | Excellent | [5] |

| 1,2,3,6-Tetrahydropyridine | None | Tetrahydrofuran (THF) | Overnight | 0 to Room Temp | 89 | [6] |

Table 2: Deprotection of Boc-Protected Amines

| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to Room Temp | 30 min - 4 h | Common and effective; reaction is exothermic and evolves gas. | [1][7] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane / Methanol | 4 M | Room Temp | 1 - 4 hours | Product often precipitates as the HCl salt. | [7][8] |

| Aqueous Phosphoric Acid | Water | Not specified | Not specified | High yielding | Environmentally benign alternative. | [3] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Room Temp | Overnight | Milder Lewis acid option for sensitive substrates. | [9][10] |

| Oxalyl Chloride/Methanol | Methanol | 3 equivalents | Room Temp | 1 - 4 hours | Mild and tolerant of other acid-labile groups. | [11] |

| Thermal (Continuous Flow) | TFE | N/A | 120 - 240 °C | 25 - 90 min | Selective deprotection possible by tuning conditions. | [12] |

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using the Boc group are provided below.

Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 1.5 equiv)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the amine substrate in THF or DCM in a round-bottom flask.

-

Add the base (TEA or DIPEA) to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[4]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.[4][8]

Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection with TFA

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane (DCM) in a round-bottom flask.[1]

-

Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[8]

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and decision-making processes associated with the Boc protecting group.

Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. jk-sci.com [jk-sci.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: The Use of tert-Butyl ethyl(2-hydroxyethyl)carbamate in Peptide Synthesis and Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ethyl(2-hydroxyethyl)carbamate, also known as N-Boc-N-ethyl-ethanolamine, is a versatile bifunctional molecule increasingly utilized in the fields of organic synthesis and pharmaceutical development.[1] Its structure, featuring a Boc-protected secondary amine and a primary hydroxyl group, makes it a valuable building block for the synthesis of complex molecules, including modified peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, a key feature in multi-step syntheses like solid-phase peptide synthesis (SPPS).[2][3] This document provides detailed application notes and protocols for the use of this compound in peptide synthesis and related applications.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 152192-95-5 | [4] |

| Molecular Formula | C₉H₁₉NO₃ | [4] |

| Molecular Weight | 189.25 g/mol | [4] |

| Appearance | Viscous liquid | |

| Density | 1.042 g/mL at 25 °C (for N-Boc-ethanolamine) | |

| Solubility | Soluble in organic solvents | [5] |

Storage and Handling: Store in a cool, dry place, protected from light. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Peptide Synthesis and Drug Development

The unique structure of this compound allows for its application in several areas of peptide and drug development:

-

Introduction of a C-Terminal Modification: The hydroxyl group can be activated and coupled to the C-terminal carboxylic acid of a peptide, introducing an N-ethyl-aminoethanol moiety. This modification can alter the pharmacokinetic properties of the peptide, such as its solubility and metabolic stability.

-

Synthesis of Peptidomimetics: As a non-standard building block, it can be incorporated into peptide chains to create peptidomimetics with altered backbone structures. This can lead to peptides with enhanced resistance to enzymatic degradation.[2]

-

Linker in Bioconjugation: The molecule can act as a linker to attach peptides to other molecules, such as reporter groups, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve drug delivery.[1]

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions.[1]

Experimental Protocols

The following protocols describe the synthesis of the parent compound, N-Boc-ethanolamine, and a general procedure for its incorporation into a peptide sequence on a solid support.

Protocol 1: Synthesis of N-Boc-ethanolamine

This protocol describes the synthesis of the precursor, tert-butyl (2-hydroxyethyl)carbamate.

Materials:

-

Ethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Potassium hydrogensulfate (KHSO₄) solution (5%)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend ethanolamine and sodium hydroxide in a mixed solvent of dioxane and water (10:1).[6]

-

At 0°C, add di-tert-butyl dicarbonate in several portions.[6]

-

Stir the reaction mixture at 0°C for 2 hours.[6]

-

Quench the reaction by adding a 5% aqueous solution of potassium hydrogensulfate.[6]

-

Extract the product with ethyl acetate.[6]

-

Wash the organic layer with water and saturated brine, then dry over anhydrous magnesium sulfate.[6]

-

Evaporate the solvent under reduced pressure to obtain crude tert-butyl (2-hydroxyethyl)carbamate.[6]

To obtain the N-ethylated product, a subsequent alkylation step would be performed on the Boc-protected amine.

Protocol 2: Incorporation of this compound onto a Resin-Bound Peptide

This protocol outlines a hypothetical procedure for coupling the molecule to the C-terminus of a peptide synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: The desired peptide sequence is first assembled on a suitable solid support (e.g., Wang resin, Rink Amide resin) using standard Fmoc-SPPS protocols.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin by treating it with 20% piperidine in DMF.

-

Activation of the Hydroxyl Group (Off-Resin): In a separate vessel, the hydroxyl group of this compound can be activated, for example, by conversion to a leaving group such as a tosylate or by using a Mitsunobu reaction.

-

Coupling to the Peptide: Alternatively, the C-terminal carboxylic acid of the peptide can be activated. After Fmoc deprotection, the resin is washed thoroughly with DMF. A solution containing the activated peptide, this compound, and a coupling agent/base in DMF is added to the resin. The reaction is agitated until completion, which can be monitored by a ninhydrin test.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.

-

Boc Deprotection and Cleavage: The modified peptide is cleaved from the resin and the Boc group is removed simultaneously by treatment with a TFA-based cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Data: Boc vs. Fmoc SPPS Strategies

The choice of protecting group strategy is crucial in peptide synthesis. The following table provides a comparison between the Boc and Fmoc strategies.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [7] |

| Nα-Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine in DMF) | [7] |

| Side-Chain Protection | Benzyl-based groups (acid-labile) | tert-Butyl-based groups (acid-labile) | [7] |

| Cleavage from Resin | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | [7] |

Visualizing the Workflow

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and a potential point of incorporation for this compound.

Caption: General workflow for SPPS with C-terminal modification.

Caption: Logical relationships in peptide modification strategy.

Conclusion

This compound is a valuable reagent for the modification of peptides and the synthesis of peptidomimetics. Its bifunctional nature, combined with the reliable Boc protecting group, allows for its strategic incorporation into complex molecules. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in their own research and development endeavors, with the potential to create novel therapeutics with improved properties.

References

Protocol for Boc protection of primary amines using tert-Butyl ethyl(2-hydroxyethyl)carbamate

Application Notes and Protocols for the Boc Protection of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the protection of primary amines using the tert-butyloxycarbonyl (Boc) group, a cornerstone of modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] The Boc group is favored for its stability across a range of reaction conditions and its facile removal under mild acidic conditions.[3] This document details the reaction mechanism, experimental protocols, and relevant data for the N-Boc protection of primary amines using the standard reagent, di-tert-butyl dicarbonate (Boc₂O).

Additionally, this guide includes a protocol for the synthesis of tert-butyl N-(2-hydroxyethyl)carbamate, a valuable building block in which an amino group is protected and a hydroxyl group is available for further functionalization.[4][5]

Part 1: N-Boc Protection of Primary Amines using Di-tert-butyl Dicarbonate (Boc₂O)

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate, also known as Boc anhydride.[3] The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.[1]

Reaction Mechanism

The protection of a primary amine with Boc₂O proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks a carbonyl carbon of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[3] While the reaction can proceed without a base, the addition of a mild base is common to neutralize the protonated amine and accelerate the reaction.[3]

Experimental Protocols

Precise and reproducible experimental procedures are critical for successful synthesis. Below is a detailed protocol for a typical Boc protection of a primary amine.

Protocol 1: General Procedure for N-Boc Protection [1][3]

-

Reaction Setup: Dissolve the primary amine in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition (Optional): If a base is used, add 1.0 to 1.2 equivalents of a suitable base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

-

Reagent Addition: Slowly add 1.0 to 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. The reaction is often performed at room temperature, but cooling to 0 °C may be necessary for highly reactive amines.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine. Further purification can be achieved by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative examples of N-Boc protection of various primary amines, highlighting the reaction conditions and yields.

| Amine Substrate | Base (eq.) | Solvent | Time (h) | Yield (%) |

| Benzylamine | TEA (1.1) | DCM | 2 | 98 |

| Aniline | None | THF | 12 | 95 |

| Glycine methyl ester | NaHCO₃ (1.5) | Dioxane/Water | 4 | 92 |

| Ethylenediamine* | None | Dioxane/Water | 16 | 85 |

*For mono-Boc protection of diamines, controlling stoichiometry is crucial.[6]

Experimental Workflow and Reaction Diagram

Caption: General experimental workflow for N-Boc protection.

Caption: Chemical reaction for N-Boc protection of a primary amine.

Part 2: Synthesis of tert-Butyl N-(2-hydroxyethyl)carbamate

tert-Butyl N-(2-hydroxyethyl)carbamate is a bifunctional molecule where the amine is protected as a Boc-carbamate, leaving a free hydroxyl group for subsequent reactions.[5]

Experimental Protocol

Protocol 2: Synthesis of tert-Butyl N-(2-hydroxyethyl)carbamate [7]

-

Reaction Setup: In a round-bottom flask, suspend ethanolamine (1.0 eq) and sodium hydroxide (4.9 eq) in a 10:1 mixture of dioxane and water.

-

Reagent Addition: Cool the suspension to 0°C and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours.

-

Work-up: Add a 5% aqueous solution of potassium hydrogensulfate until the solution is acidic. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The solvent is then evaporated under reduced pressure to yield the product.

Physicochemical Data

The following table summarizes key physicochemical properties of tert-butyl N-(2-hydroxyethyl)carbamate.

| Property | Value | Reference(s) |

| CAS Number | 26690-80-2 | [4] |

| Molecular Formula | C₇H₁₅NO₃ | [8] |

| Molecular Weight | 161.20 g/mol | [8] |

| Appearance | Light yellow clear liquid | [5] |

| Density | 1.042 g/mL at 25 °C | [5] |

Synthesis Workflow

Caption: Workflow for the synthesis of tert-butyl N-(2-hydroxyethyl)carbamate.

Conclusion

The N-Boc protection of primary amines is a fundamental and versatile transformation in organic synthesis. The protocols provided offer standardized and efficient methods for both the protection of a generic primary amine and the synthesis of the valuable building block, tert-butyl N-(2-hydroxyethyl)carbamate. By following these procedures, researchers can reliably perform these transformations in high yields, enabling the advancement of complex synthetic projects in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]

- 5. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. benchchem.com [benchchem.com]

- 7. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 8. CAS RN 26690-80-2 | Fisher Scientific [fishersci.com]

Application Notes and Protocols: Tert-Butyl Ethyl(2-Hydroxyethyl)carbamate as a Versatile Linker in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl ethyl(2-hydroxyethyl)carbamate is a heterobifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected amine and a terminal hydroxyl group, offering a versatile platform for the sequential or orthogonal conjugation of biomolecules to therapeutic payloads. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation. The terminal hydroxyl group can be activated or modified for attachment to various substrates. The inclusion of an ethyl spacer can influence the solubility and spatial orientation of the final conjugate.

These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for utilizing this compound in bioconjugation workflows.

Chemical Properties and Handling

| Property | Value |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM) |

| Reactive Groups | Hydroxyl (-OH), Boc-protected amine (-NHBoc) |

| Storage | Store at -20°C for long-term stability |

Core Applications in Bioconjugation

The unique structure of this compound allows for its application in several key areas of bioconjugation:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The Boc-protected amine allows for initial conjugation of a payload through the hydroxyl group (or vice versa), followed by deprotection and attachment to the antibody. The linker's stability is a critical factor in the efficacy and safety of ADCs, preventing premature drug release in circulation[1][2].

-

PROTACs Synthesis: In the development of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase[3][4][5][6]. The sequential deprotection and conjugation capabilities are advantageous in the multi-step synthesis of these complex molecules.

-

Biomolecule Labeling: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for various research applications, including imaging and interaction studies.

General Experimental Workflow

The utilization of this compound in a typical bioconjugation workflow involves a multi-step process. The following diagram illustrates the general logic for creating an Antibody-Drug Conjugate.